3-(Trifluoromethoxy)fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

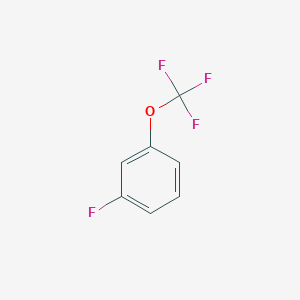

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKDFDQPJWJEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380452 | |

| Record name | 3-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-01-6 | |

| Record name | 3-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)fluorobenzene (CAS: 1077-01-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)fluorobenzene, also known as 1-fluoro-3-(trifluoromethoxy)benzene, is a fluorinated aromatic compound with the chemical formula C₇H₄F₄O.[1] This specialized chemical has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and material science due to the unique properties imparted by the trifluoromethoxy (-OCF₃) group.[1][2] The trifluoromethoxy group is highly valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in various chemical reactions.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1077-01-6 | [1] |

| Molecular Formula | C₇H₄F₄O | [1] |

| Molecular Weight | 180.10 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 105 °C | [1] |

| Density | 1.33 g/cm³ | [1] |

| Refractive Index (n20D) | 1.39 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data for (Trifluoromethoxy)benzene (CAS 456-55-3) | Reference(s) |

| ¹H NMR | Spectrum available at ChemicalBook. | [4] |

| ¹³C NMR | Spectrum available at ChemicalBook. | [5] |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 65, 162, 39, 69, 77. | [6] |

| FTIR | C-O stretching, C-F stretching, and aromatic C-H and C=C vibrations are expected. | [6] |

Synthesis

A detailed, specific experimental protocol for the synthesis of this compound was not found in the provided search results. However, a general method for the preparation of (trifluoromethoxy)benzene compounds involves the chlorination of an anisole precursor followed by fluorination.[7] For example, anisole can be chlorinated in a solvent with an initiator and light to produce trichloromethoxybenzene, which is then fluorinated with HF to yield trifluoromethoxybenzene.[7] A patent describes a process for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds which involves the diazotization of a trifluoromethoxyaniline precursor.[8]

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethoxy group can enhance a molecule's stability and lipophilicity, which are critical properties in drug design.[1]

Role as a NaV Inhibitor Intermediate

This compound is utilized as an intermediate in the synthesis of NaV (voltage-gated sodium channel) inhibitors.[1] NaV channels are crucial targets in the development of treatments for neurological conditions.[2]

Use in Photoredox Catalysis

This compound can be employed in photoredox catalysis reactions.[1] This modern synthetic method uses visible light to initiate chemical transformations, offering a greener and more efficient alternative to traditional methods.[9][10]

Experimental Protocols

While specific, detailed protocols for reactions involving this compound were not explicitly found, the following are generalized experimental workflows based on its known applications.

General Workflow for Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. As a fluorinated aryl halide, this compound can participate in such reactions.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Conceptual Experimental Protocol for a Suzuki Coupling Reaction

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), an arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Workflow for a Photoredox Catalyzed Reaction

Photoredox catalysis utilizes a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer processes to drive chemical reactions.

Caption: A simplified representation of a photoredox catalytic cycle.

Conceptual Experimental Protocol for a Photoredox Reaction

-

Reaction Setup: In a reaction vial, dissolve this compound (1.0 equiv), the reaction partner, and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) in a degassed solvent (e.g., acetonitrile or DMF).

-

Irradiation: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the desired product.

The Impact of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group is often considered a "super methyl" group due to its similar size but vastly different electronic properties. Its incorporation into drug candidates can significantly improve their ADME (absorption, distribution, metabolism, and excretion) properties.

Caption: Influence of the trifluoromethoxy group on drug properties.

The high lipophilicity of the -OCF₃ group can enhance a drug's ability to cross biological membranes, leading to better absorption and distribution.[5] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can be crucial for optimizing interactions with biological targets.[5] Furthermore, the carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can increase the half-life of a drug.[5]

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile fluorinated building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of a fluorine atom and a trifluoromethoxy group on a benzene ring provides a scaffold with desirable properties for drug design. Understanding its chemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and researchers looking to incorporate this compound into their synthetic strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals [ouci.dntb.gov.ua]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 1-Fluoro-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research, as well as materials science. The presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules incorporating this moiety. These characteristics make it a valuable building block in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-fluoro-3-(trifluoromethoxy)benzene, detailed experimental protocols for their determination, and graphical representations of key analytical workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of 1-fluoro-3-(trifluoromethoxy)benzene are summarized in the table below. This data is essential for its application in chemical synthesis, reaction optimization, and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₄O | [Chem-Impex] |

| Molecular Weight | 180.10 g/mol | [Chem-Impex, TCI America™] |

| Appearance | Colorless to almost colorless clear liquid | [Chem-Impex, TCI Deutschland GmbH] |

| Boiling Point | 105 °C | [Chem-Impex, TCI Deutschland GmbH] |

| Density | 1.33 g/mL at 20 °C | [Chem-Impex, TCI Deutschland GmbH] |

| Refractive Index (n20/D) | 1.39 | [Chem-Impex, TCI Deutschland GmbH] |

| Purity (by GC) | ≥ 98.0% | [Chem-Impex, TCI Deutschland GmbH] |

| Solubility | Insoluble in water. Soluble in common organic solvents such as ether, benzene, ethanol, and acetone. | [Various sources] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for the quality control and application of 1-fluoro-3-(trifluoromethoxy)benzene. The following sections detail standardized methodologies for key analytical procedures.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

-

Thiele tube or other heating bath (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of 1-fluoro-3-(trifluoromethoxy)benzene is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a Thiele tube or other heating apparatus and heated gently and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted; this is the boiling point of the liquid.[1][2][3][4][5]

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture, making it ideal for assessing the purity of 1-fluoro-3-(trifluoromethoxy)benzene.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of aromatic compounds (e.g., AT-210, 30 m length, 0.53 mm internal diameter, 1.0 µm film thickness).

Typical GC Parameters:

-

Carrier Gas: Helium at a constant pressure (e.g., 3.0 psi).

-

Injector Temperature: 200 °C.

-

Detector Temperature: 260 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C.

-

Ramp to 125 °C at a rate of 3 °C/minute.

-

Hold at 125 °C for 5 minutes.

-

Ramp to 230 °C at a rate of 45 °C/minute.

-

Hold at 230 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

Procedure:

-

Prepare a dilute solution of 1-fluoro-3-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane).

-

Inject the sample into the gas chromatograph.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

The FID detects the eluted components, and the resulting chromatogram shows peaks corresponding to each substance.

-

The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of 1-fluoro-3-(trifluoromethoxy)benzene. Both ¹H and ¹⁹F NMR are particularly informative.

Sample Preparation:

-

Dissolve a small amount of the compound (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum will show signals corresponding to the aromatic protons.

-

The chemical shifts, splitting patterns (due to proton-proton and proton-fluorine coupling), and integration of these signals provide detailed information about the substitution pattern on the benzene ring.

¹⁹F NMR Spectroscopy:

-

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.

-

The spectrum will show signals for the fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethoxy group.

-

The chemical shifts and coupling constants (fluorine-fluorine and fluorine-proton) are characteristic of the molecule's structure.

Visualizations

Experimental Workflow for GC Purity Analysis

Key Aspects of NMR Analysis

References

3-(Trifluoromethoxy)fluorobenzene molecular structure and weight

An In-Depth Technical Guide to 3-(Trifluoromethoxy)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of this compound, a key fluorinated building block in modern organic synthesis.

Introduction

This compound, also known as 1-fluoro-3-(trifluoromethoxy)benzene, is a fluorinated aromatic compound with significant utility in the fields of pharmaceutical and agrochemical research.[1][2] Its structure, which combines both a fluorine atom and a trifluoromethoxy group on a benzene ring, imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules that incorporate this moiety.[2] These characteristics make it a valuable intermediate for the synthesis of complex, biologically active compounds.[2] This document outlines its core properties, summarizes its synthetic utility, and provides a representative experimental protocol for its application in cross-coupling reactions.

Molecular Structure and Properties

The presence of the highly electronegative trifluoromethoxy group and a fluorine atom significantly influences the reactivity and physical properties of the benzene ring.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-Fluoro-3-(trifluoromethoxy)benzene |

| CAS Number | 1077-01-6[3][4][5] |

| Molecular Formula | C₇H₄F₄O[3][4][5] |

| Molecular Weight | 180.10 g/mol [1][5] |

| InChI Key | AUKDFDQPJWJEDH-UHFFFAOYSA-N[4] |

| Synonyms | 3-Fluorotrifluoromethoxybenzene, m-Fluorotrifluoromethoxybenzene, 3-Fluorophenyl trifluoromethyl ether[3] |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 78-80 °C[1] |

| Density | 1.33 g/cm³[1] |

| Purity | ≥99.0% (by GC)[1] |

Synthesis and Reactivity

General Synthetic Strategies:

-

From Phenols: One common industrial approach involves the reaction of a corresponding phenol with carbon tetrachloride and hydrogen fluoride.[6]

-

Chlorination/Fluorination Sequence: Another strategy is the chlorination of an appropriate anisole derivative to form a trichloromethyl ether, which is subsequently fluorinated using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF) to yield the trifluoromethyl ether.[7][8]

Reactivity and Applications:

This compound is primarily used as an intermediate in organic synthesis.[1][3] The fluorinated nature of the molecule makes it a valuable building block for creating more complex molecules with enhanced properties for pharmaceutical and agrochemical applications.[2] It is particularly useful in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, where it can be coupled with various boronic acids or esters.[9]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound. This protocol is a general guideline and may require optimization for specific substrates.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This procedure outlines the palladium-catalyzed cross-coupling of an aryl halide (in this case, an aryl fluoride derivative, although typically aryl bromides or iodides are more reactive) with an arylboronic acid.

Materials:

-

3-(Trifluoromethoxy)iodobenzene (as a more reactive analog for demonstration) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)

-

A suitable solvent such as a mixture of toluene and water

-

A base, such as potassium carbonate (K₂CO₃) (2.0 equiv)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.5 mol%).

-

Inert Atmosphere: Seal the vessel and alternately evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[10]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction described in the experimental protocol.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1077-01-6 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. US4157344A - Preparation of aryl trifluoromethyl ethers - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Trifluoromethoxy)fluorobenzene, a fluorinated aromatic compound of significant interest in organic synthesis and drug discovery. The unique combination of a fluorine atom and a trifluoromethoxy group on a benzene ring imparts distinct characteristics valuable for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details its key physical constants and provides standardized experimental protocols for their determination.

Core Physicochemical Data

The essential physical properties of this compound (CAS No. 1077-01-6) are summarized below. These values are critical for laboratory handling, reaction setup, and purification processes.

| Property | Value | Units |

| Molecular Formula | C₇H₄F₄O | - |

| Molecular Weight | 180.10 | g/mol |

| Boiling Point | 78 - 80 | °C |

| Density | 1.33 | g/cm³ |

| Refractive Index | 1.3910 - 1.3950 | - |

| Appearance | Colorless to Almost Colorless Liquid | - |

Table 1: Summary of key physicochemical properties of this compound.[1][2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical characterization. The following sections detail standardized laboratory methodologies for measuring the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small quantities of a liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[3]

Apparatus:

-

Thiele tube or aluminum heating block

-

Thermometer (-10 to 110 °C range)

-

Small fusion tube (e.g., 50 x 5 mm)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Preparation: Seal one end of a capillary tube by heating it in a flame and rotating until the glass melts and closes the opening.[3]

-

Sample Introduction: Place a few drops (approximately 0.5 mL) of this compound into the fusion tube.

-

Assembly: Place the sealed capillary tube into the fusion tube with its open end submerged in the liquid.[4]

-

Heating Setup: Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the bottom of the fusion tube is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling liquid (like mineral oil or silicone oil) or into a designated hole in an aluminum heating block.[4][5]

-

Observation: Heat the apparatus gently and uniformly. As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tube.

-

Measurement: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[4][6] Record this temperature. For verification, turn off the heat and note the temperature at which the liquid just begins to re-enter the capillary tube; this should be very close to the boiling point.[5][7]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a precisely defined volume used to obtain highly accurate density measurements.[8]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

-

Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Temperature Equilibration: Submerge the filled pycnometer in a constant temperature water bath (e.g., 20 °C or 25 °C) until the liquid level in the capillary remains constant, indicating thermal equilibrium has been reached.[9]

-

Final Mass: Carefully dry the outside of the pycnometer and weigh it again to determine the mass of the pycnometer and the liquid (m₂).

-

Calibration with Water: Repeat steps 1-5 using deionized water, for which the density is known at the specific temperature, to find the mass of the pycnometer and water (m₃).

-

Calculation:

-

Mass of the sample liquid = m₂ - m₁

-

Mass of water = m₃ - m₁

-

Volume of the pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)

-

Density of the sample (ρ) = (Mass of the sample liquid) / V

-

An alternative and faster method involves the use of a digital density meter, which measures the oscillation of a U-shaped tube filled with the sample to determine its density.[8][9]

Workflow for Chemical Characterization

The process of identifying and verifying a chemical compound involves a logical sequence of steps, from initial synthesis to final characterization and application. The following diagram illustrates a typical workflow for a novel or synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and characterization of a chemical compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 1077-01-6 [chemicalbook.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. mt.com [mt.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

Navigating the Solubility Landscape of 3-Fluorophenyl Trifluoromethyl Ether: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth guide to understanding and determining the solubility of 3-fluorophenyl trifluoromethyl ether. Geared towards researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's solubility characteristics, detailed experimental protocols for its assessment, and the theoretical underpinnings of its behavior in various solvent systems.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that dictates the viability of a compound in numerous applications, from pharmaceutical formulations to materials science. For 3-fluorophenyl trifluoromethyl ether, a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its solubility is paramount for effective experimental design, process development, and formulation. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its polarity and intermolecular interactions, thereby defining its solubility profile. The trifluoromethyl group, in particular, is known to increase lipophilicity, a key factor in drug design influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Physicochemical Properties and Solubility Profile

Table 1: Physicochemical Properties and Solubility Data of 3-Fluorophenyl Trifluoromethyl Ether and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Calculated log₁₀WS (mol/L) | Calculated logP oct/wat |

| Phenyl trifluoromethyl ether | 456-55-3 | C₇H₅F₃O | 162.11 | Data not available | Data not available |

| 4-Fluorophenyl trifluoromethyl ether | 352-67-0 | C₇H₄F₄O | 180.10 | -3.08 | 2.724 |

| 3-Fluorophenyl trifluoromethyl ether | Not Available | C₇H₄F₄O | 180.10 | Not Available | Not Available |

Note: The log₁₀WS and logP values for 4-fluorophenyl trifluoromethyl ether are calculated predictions and should be used as an estimation.[3] The high positive logP value suggests poor water solubility and a preference for lipophilic environments.

Based on the available data for its isomer, 3-fluorophenyl trifluoromethyl ether is expected to be sparingly soluble in water and exhibit good solubility in a range of organic solvents.

Experimental Protocols for Solubility Determination

A multi-tiered approach is recommended for determining the solubility of 3-fluorophenyl trifluoromethyl ether, encompassing both qualitative assessments and quantitative measurements.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of the compound's solubility in a variety of common laboratory solvents.

Materials:

-

3-fluorophenyl trifluoromethyl ether

-

Small test tubes

-

Vortex mixer

-

Solvents:

-

Water (H₂O)

-

Diethyl ether ((C₂H₅)₂O)

-

5% Sodium hydroxide (NaOH)

-

5% Sodium bicarbonate (NaHCO₃)

-

5% Hydrochloric acid (HCl)

-

Concentrated sulfuric acid (H₂SO₄)

-

Procedure:

-

Sample Preparation: In a small test tube, place approximately 25 mg of 3-fluorophenyl trifluoromethyl ether.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube.

-

Observation: Observe whether the compound dissolves completely.

-

Classification: Based on its solubility in the different solvents, the compound can be classified according to standard organic qualitative analysis schemes.

Quantitative Solubility Determination: The Shake-Flask Method for Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a widely accepted measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems. The shake-flask method is a classical and reliable technique for its determination.

Materials:

-

3-fluorophenyl trifluoromethyl ether

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or suitable vials

-

Shaker or vortex mixer

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or ¹⁹F NMR)

Procedure:

-

Preparation of Saturated Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Sample Preparation: Accurately weigh a small amount of 3-fluorophenyl trifluoromethyl ether and dissolve it in a known volume of either water-saturated n-octanol or n-octanol-saturated water.

-

Partitioning: Add a known volume of the other saturated solvent to the solution.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: Carefully sample a precise volume from both the aqueous and the n-octanol layers. Determine the concentration of 3-fluorophenyl trifluoromethyl ether in each phase using a suitable analytical method. Given the presence of fluorine, ¹⁹F NMR spectroscopy can be a particularly effective and straightforward method for concentration determination.[4][5]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.

Conclusion

While direct quantitative solubility data for 3-fluorophenyl trifluoromethyl ether remains elusive, a combination of theoretical understanding based on its structural motifs and data from closely related analogs provides a strong predictive framework. The experimental protocols detailed in this guide offer a robust methodology for obtaining precise solubility data, which is indispensable for the effective utilization of this compound in research and development. The enhanced lipophilicity conferred by the trifluoromethyl group suggests that this compound will be of significant interest in applications where membrane permeability is a key consideration.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Fluorophenyl trifluoromethyl ether (CAS 352-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Hazards of 3-(Trifluoromethoxy)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 3-(Trifluoromethoxy)fluorobenzene (CAS RN: 1077-01-6). Due to the limited availability of detailed toxicological data for this specific compound, this guide also includes information on the closely related analogue, (Trifluoromethoxy)benzene (CAS RN: 456-55-3), to provide a more complete understanding of the potential hazards. Furthermore, standardized experimental protocols for assessing the identified hazards are detailed to support laboratory safety and risk assessment.

Compound Identification and Physical Properties

This compound is a fluorinated aromatic compound.[1] Its physical and chemical properties are summarized in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1077-01-6 | [1] |

| Molecular Formula | C7H4F4O | [1] |

| Molecular Weight | 180.1 g/mol | [1] |

| Boiling Point | 78-80°C | ChemicalBook |

| Density | 1.33 g/cm³ | ChemicalBook |

| Refractive Index | 1.3910 to 1.3950 | ChemicalBook |

| Form | Clear liquid | ChemicalBook |

| Color | Colorless to Almost colorless | ChemicalBook |

| Storage Temperature | Inert atmosphere, Room Temperature | ChemicalBook |

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315 - Causes skin irritation |

| Serious Eye Irritation | GHS07 | Warning | H319 - Causes serious eye irritation |

Source: ChemicalBook

Hazards of the Analogue Compound: (Trifluoromethoxy)benzene

Due to the structural similarity, the hazard profile of (Trifluoromethoxy)benzene (CAS 456-55-3) provides valuable insight into the potential hazards of this compound. (Trifluoromethoxy)benzene is classified as a highly flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation.[2][3]

Table 3: GHS Classification for (Trifluoromethoxy)benzene (CAS 456-55-3)

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225 - Highly flammable liquid and vapour |

| Skin irritation | 2 | H315 - Causes skin irritation |

| Eye irritation | 2A | H319 - Causes serious eye irritation |

| Specific target organ toxicity - single exposure | 3 (Respiratory system) | H335 - May cause respiratory irritation |

Source: Sigma-Aldrich, Thermo Fisher Scientific, PubChem[2][3]

Table 4: Physical and Safety Properties of (Trifluoromethoxy)benzene (CAS 456-55-3)

| Property | Value |

| Boiling Point | 102 °C |

| Density | 1.226 g/cm³ at 25 °C |

| Flash Point | 12 °C (53.6 °F) - closed cup |

| Vapor Pressure | 41.3 mmHg at 25 °C |

Source: Sigma-Aldrich

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are detailed methodologies for key experiments that would be conducted to assess the identified hazards of skin and eye irritation. These protocols are based on internationally recognized OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring cell viability in a reconstructed human epidermis model.[4][5]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues, which mimic the structure and function of the human epidermis, are used.[5]

-

Test Substance Application: A small amount of the test substance is applied topically to the surface of the tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 42 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[6]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay.[4] In this assay, the vital dye MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[4]

-

Data Analysis: The amount of formazan produced is measured spectrophotometrically, and the viability of the treated tissues is expressed as a percentage relative to negative control-treated tissues. A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[5]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 496)

This in vitro test method assesses the potential of a substance to cause eye irritation by evaluating its effect on a reconstructed human cornea-like epithelium model.

Methodology:

-

Tissue Preparation: Three-dimensional reconstructed human cornea-like epithelium (RhCE) models are used.

-

Test Substance Application: The test substance (liquid or solid) is applied directly to the epithelial surface. For liquids, a defined volume (e.g., 50 µL) is applied.[7]

-

Exposure and Post-Incubation: The tissues are exposed for a specific duration (e.g., 30 minutes) followed by a post-incubation period (e.g., 2 hours).[7]

-

Viability Measurement: Similar to the skin irritation test, cell viability is typically measured using the MTT assay.[7]

-

Classification: The reduction in cell viability is used to classify the substance according to its eye irritation potential.

Visualizations: Workflows and Logical Relationships

Safe Handling and First Aid

Given the hazardous nature of this compound and its analogue, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves and protective clothing.

-

Respiratory Protection: Use a respirator with an appropriate filter if vapors are likely to be generated.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Ground and bond containers when transferring material to prevent static discharge.[2]

-

Avoid contact with skin and eyes.[8]

-

Do not breathe vapors or mists.[8]

First Aid Measures: [8]

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Conclusion

This compound is a hazardous chemical that requires careful handling. It is classified as a skin and eye irritant. While detailed toxicological data for this specific compound is limited, information from the analogous compound, (Trifluoromethoxy)benzene, suggests it may also be highly flammable and a respiratory irritant. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. The provided standardized experimental protocols for assessing skin and eye irritation serve as a guide for generating the necessary safety data for a comprehensive risk assessment.

References

- 1. This compound | 1077-01-6 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. iivs.org [iivs.org]

- 6. sterlab-store.com [sterlab-store.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 3-(Trifluoromethoxy)fluorobenzene for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3-(Trifluoromethoxy)fluorobenzene, also known as 1-fluoro-3-(trifluoromethoxy)benzene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring, make it a valuable building block for the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of this compound, with a focus on its role in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥97%, with many suppliers providing material with a purity of 99% or higher as determined by Gas Chromatography (GC).

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | CAS Number |

| ChemicalBook | ≥99.0%[1] | 1077-01-6[1] |

| CymitQuimica | 97%[2] | 1077-01-6[2] |

| Oakwood Chemical | Not Specified | 1077-01-6 |

| Fluorochem | Not Specified | 1077-01-6 |

| Shaanxi Dideu Medichem Co. Ltd. | 99.0% min[1] | 1077-01-6[1] |

| Henan Fengda Chemical Co., Ltd. | 99%[1] | 1077-01-6[1] |

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₄O | [1][2] |

| Molecular Weight | 180.10 g/mol | [1] |

| CAS Number | 1077-01-6 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 78-80 °C | [1] |

| Density | 1.33 g/cm³ | [1] |

| Refractive Index | 1.3910 to 1.3950 | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

Table 3: Spectral Data for this compound and Related Compounds

| Spectral Data Type | Key Features (for related trifluoromethoxy/fluoro-aromatic compounds) |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm.[3] |

| ¹³C NMR | Aromatic carbons appear in the range of δ 115-165 ppm. The carbon of the trifluoromethoxy group is typically observed as a quartet due to coupling with fluorine atoms.[3] |

| ¹⁹F NMR | The trifluoromethoxy group typically shows a singlet around δ -58 to -64 ppm. The fluorine atom on the benzene ring will appear as a multiplet.[3][4] |

| GC-MS (EI) | The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns. |

Synthetic Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis, primarily utilized in reactions that form carbon-carbon and carbon-heteroatom bonds. Its applications are particularly prominent in the synthesis of pharmaceutical agents, including inhibitors of voltage-gated sodium channels (NaV).

Suzuki-Miyaura Cross-Coupling Reactions

The fluorine atom of this compound can be displaced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These motifs are common in many biologically active molecules.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a general representation and may require optimization for specific substrates.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura cross-coupling reaction workflow.

Photoredox Catalysis

The trifluoromethoxy group can influence the electronic properties of the aromatic ring, making this compound a substrate in photoredox-catalyzed reactions. These reactions, which proceed via radical intermediates under mild conditions, are increasingly used in modern organic synthesis.

Experimental Protocol: Representative Photoredox-Catalyzed C-H Functionalization

This is a generalized protocol and requires specific adaptation based on the desired transformation.

-

Reaction Setup: In a reaction vial, combine this compound (1.0 equivalent), the coupling partner, a photocatalyst (e.g., a ruthenium or iridium complex, 1-5 mol%), and any necessary additives or bases.

-

Solvent and Degassing: Add a suitable degassed solvent (e.g., acetonitrile, DMF, or DMSO). Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

-

Irradiation: Place the reaction vial in front of a light source (e.g., a blue LED lamp) and stir at room temperature.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purification: Purify the crude product by column chromatography.

General workflow for a photoredox-catalyzed reaction.

Synthesis of NaV Inhibitors

Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical targets for the development of novel analgesics.[5] The trifluoromethoxy group is a common feature in many potent and selective NaV1.7 inhibitors.[6] this compound serves as a key starting material for the synthesis of these inhibitors, where it is incorporated to enhance the drug's pharmacological properties.

The general role of a NaV1.7 inhibitor is to block the influx of sodium ions into nociceptive neurons, thereby preventing the propagation of pain signals.

Signaling pathway of pain and its inhibition by a NaV1.7 blocker.

Analytical Methods

The purity and identity of this compound and its reaction products are typically confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: General GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

A simplified workflow for GC-MS analysis.

Conclusion

This compound is a commercially accessible and highly valuable fluorinated building block for organic synthesis. Its unique physicochemical properties make it an important precursor in the development of novel pharmaceuticals, particularly in the area of pain management through the inhibition of NaV1.7 channels. The synthetic methodologies outlined in this guide, including Suzuki-Miyaura couplings and photoredox-catalyzed reactions, highlight the versatility of this compound for researchers, scientists, and drug development professionals. The provided protocols and analytical methods serve as a foundational resource for the effective utilization of this compound in the laboratory.

References

A Deep Dive into Trifluoromethoxy-Substituted Benzenes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group to a benzene ring imparts a unique and highly desirable combination of properties, making this moiety a cornerstone in modern medicinal chemistry and agrochemical design. This technical guide provides a comprehensive review of trifluoromethoxy-substituted benzenes, covering their synthesis, physicochemical properties, and applications, with a particular focus on their role in drug development. Detailed experimental protocols for key synthetic transformations and visualizations of relevant biological pathways are provided to facilitate further research and application.

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[1][2] These characteristics significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Properties of the Trifluoromethoxy Group:

-

High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch hydrophobicity constant (π) of approximately +1.04.[3][4] This is significantly higher than that of a trifluoromethyl group (π ≈ +0.88) and halogens like chlorine (π ≈ +0.71).[3] This high lipophilicity can enhance a drug's ability to cross cell membranes and the blood-brain barrier.

-

Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms results in a potent electron-withdrawing inductive effect, which can modulate the pKa of nearby functional groups and influence metabolic stability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, which can lead to an extended biological half-life of the drug molecule.

-

Conformational Influence: The trifluoromethoxy group typically adopts a conformation orthogonal to the plane of the benzene ring, which can influence the molecule's three-dimensional shape and its interaction with biological targets.[3]

Data Presentation: Physicochemical Properties of Trifluoromethoxy-Substituted Benzenes

The following tables summarize key physicochemical data for trifluoromethoxybenzene and related derivatives. This data is essential for understanding the impact of the -OCF3 group and for developing quantitative structure-activity relationships (QSAR).[5][6][7][8][9]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| (Trifluoromethoxy)benzene | C7H5F3O | 162.11 | -49.9 | 102 | 1.226 | 1.406 |

| 4-(Trifluoromethoxy)phenol | C7H5F3O2 | 178.11 | 46-49 | 185 | Not Available | Not Available |

| 4-(Trifluoromethoxy)aniline | C7H6F3NO | 177.13 | 33-36 | 82-84 (at 15 mmHg) | Not Available | Not Available |

Data sourced from[10][11][12] and other chemical supplier databases.

| Substituent | Hansch Hydrophobicity Constant (π) |

| -H | 0.00 |

| -F | +0.14 |

| -Cl | +0.71 |

| -CH3 | +0.56 |

| -CF3 | +0.88 |

| -OCH3 | -0.02 |

| -OCF3 | +1.04 |

| -SCF3 | +1.44 |

| Compound | pKa |

| Phenol | 9.99 |

| 4-Fluorophenol | 9.89 |

| 3-(Trifluoromethyl)phenol | 9.08 |

| 4-(Trifluoromethyl)phenol | Not Available in searched results |

| 3,5-Bis(trifluoromethyl)phenol | 8.03 |

Data sourced from[13][14][15][16].

Synthesis of Trifluoromethoxy-Substituted Benzenes

The synthesis of trifluoromethoxy-substituted benzenes can be challenging due to the reactivity of the reagents involved. However, several reliable methods have been developed.

Experimental Protocol: Synthesis of (Trifluoromethoxy)benzene from Anisole

This two-step process involves the chlorination of the methoxy group followed by a halogen exchange reaction.

Step 1: Synthesis of Trichloromethoxybenzene

-

Materials: Anisole, chlorine gas, radical initiator (e.g., azobisisobutyronitrile - AIBN), solvent (e.g., carbon tetrachloride or a high-boiling inert solvent).

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, gas inlet, and a light source (if photochemically initiated), dissolve anisole in the chosen solvent.

-

Add the radical initiator.

-

Heat the mixture to reflux.

-

Bubble chlorine gas through the solution while irradiating with UV light.

-

Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

-

Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

-

Remove the solvent under reduced pressure to obtain crude trichloromethoxybenzene.

-

Step 2: Synthesis of (Trifluoromethoxy)benzene

-

Materials: Trichloromethoxybenzene, anhydrous hydrogen fluoride (HF) or other fluorinating agents (e.g., SbF3/SbCl5).

-

Procedure:

-

Caution: Anhydrous HF is extremely corrosive and toxic. This reaction must be carried out in a specialized pressure reactor (autoclave) made of HF-resistant materials (e.g., Monel or Hastelloy) by trained personnel.

-

Charge the autoclave with trichloromethoxybenzene.

-

Cool the autoclave and carefully add anhydrous HF.

-

Seal the reactor and heat to the desired temperature (e.g., 80-150 °C). The reaction is typically run under autogenous pressure.

-

Maintain the reaction at temperature for several hours, monitoring the pressure.

-

After the reaction is complete, cool the reactor and carefully vent the excess HF and HCl into a suitable scrubber.

-

The crude product is then purified by distillation.

-

Experimental Protocol: O-Trifluoromethylation of Phenols via Xanthate Intermediates

This method offers a milder alternative for the synthesis of aryl trifluoromethyl ethers.[17][18]

Step 1: Synthesis of an Aryl Xanthate

-

Materials: Phenol, a base (e.g., triethylamine), an imidazolium methylthiocarbonothioyl salt, and a solvent (e.g., acetonitrile).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the phenol and the imidazolium salt in acetonitrile.

-

Cool the mixture to 0 °C.

-

Add triethylamine dropwise and stir the reaction for 1 hour at 0 °C.

-

Upon completion, the reaction mixture can be worked up by extraction and the crude product purified by column chromatography.

-

Step 2: Conversion of Xanthate to Aryl Trifluoromethyl Ether

-

Materials: Aryl xanthate, a fluorinating agent (e.g., XtalFluor-E), an oxidant (e.g., trichloroisocyanuric acid - TCCA), and a solvent (e.g., dichloromethane).

-

Procedure:

-

In a vial, dissolve the aryl xanthate in dichloromethane.

-

Add XtalFluor-E and TCCA to the solution.

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography.

-

Experimental Workflow Diagrams

Caption: General workflow for the synthesis of (trifluoromethoxy)benzene from anisole.

Caption: Workflow for the O-trifluoromethylation of phenols via a xanthate intermediate.

Applications in Drug Development: Signaling Pathways of Trifluoromethoxy-Containing Drugs

The unique properties of the trifluoromethoxy group have been exploited in several approved drugs. The following diagrams illustrate the signaling pathways affected by three such drugs.

Sonidegib: An Inhibitor of the Hedgehog Signaling Pathway

Sonidegib is a trifluoromethoxy-containing drug approved for the treatment of locally advanced basal cell carcinoma. It functions by inhibiting the Smoothened (SMO) protein in the Hedgehog signaling pathway. Aberrant activation of this pathway is a key driver in the development of this type of cancer.

Caption: Sonidegib inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

Delamanid: Targeting Mycolic Acid Synthesis in Mycobacterium tuberculosis

Delamanid is an essential medication for treating multidrug-resistant tuberculosis. It is a prodrug that, once activated within the mycobacterium, inhibits the synthesis of mycolic acids, which are critical components of the bacterial cell wall.

Caption: Delamanid inhibits mycolic acid synthesis, leading to the death of M. tuberculosis.

Riluzole: Modulating Glutamatergic Neurotransmission

Riluzole is used to treat amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are believed to be mediated through the modulation of glutamatergic neurotransmission, primarily by inhibiting glutamate release and blocking postsynaptic NMDA receptors.

Caption: Riluzole modulates glutamatergic neurotransmission, reducing excitotoxicity.

Conclusion

Trifluoromethoxy-substituted benzenes represent a privileged class of molecules in the fields of drug discovery and materials science. Their unique electronic and physical properties, particularly high lipophilicity and metabolic stability, offer significant advantages in the design of novel therapeutic agents and functional materials. A thorough understanding of their synthesis, properties, and biological mechanisms is crucial for harnessing their full potential. This guide provides a foundational resource for researchers to explore and utilize this important chemical motif in their ongoing work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. youtube.com [youtube.com]

- 8. Quantitative structure-activity relationship to predict toxicological properties of benzene derivative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. (Trifluoromethoxy)benzene | 456-55-3 [chemicalbook.com]

- 12. (Trifluoromethoxy)benzene | 456-55-3 [amp.chemicalbook.com]

- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 14. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

electronic effects of the trifluoromethoxy group on an aromatic ring

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethoxy Group on an Aromatic Ring

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy (-OCF3) group has emerged as a substituent of profound interest in medicinal chemistry, agrochemicals, and materials science. Its utility stems from a unique combination of electronic and physicochemical properties that distinguish it from other common functional groups. This guide provides a detailed examination of the electronic effects of the trifluoromethoxy group when attached to an aromatic ring. It elucidates the dual nature of its electronic influence—strong inductive withdrawal coupled with weak resonance donation—and quantifies these effects through established physical organic parameters. Detailed experimental protocols for determining these parameters are provided, alongside visualizations to clarify the underlying principles and workflows.

Core Electronic Principles: A Duality of Effects

The electronic character of the trifluoromethoxy group is a nuanced interplay of two opposing forces: a dominant inductive effect and a minor resonance effect.[1][2] This duality is the key to its unique properties.

The Inductive Effect (-I)

The primary electronic influence of the -OCF3 group is its potent electron-withdrawing inductive effect. This effect is a consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, subsequently, the C-O and O-Aryl bonds, pulling electron density away from the aromatic ring through the sigma bond framework.[3][4] This strong -I effect is responsible for the overall deactivation of the aromatic ring towards electrophilic substitution and the significant acidification of appended functional groups.[5][6]

The Resonance Effect (+R)

Conversely, the oxygen atom in the -OCF3 group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This constitutes a weak electron-donating resonance effect (+R or +M).[2] However, this resonance donation is substantially attenuated compared to the methoxy (-OCH3) group. The powerful inductive pull of the CF3 moiety reduces the electron density on the oxygen atom, making its lone pairs less available for donation into the ring.[5] Despite its weakness, this resonance effect is sufficient to direct incoming electrophiles to the ortho and para positions.[6][7]

This combination of a strong -I effect and a weak +R effect leads to the classification of the trifluoromethoxy group as a "pseudo-halogen" or "super-halogen," with electronic properties that resemble those of a chlorine atom.[2][5]

Visualization of Electronic Effects

The interplay between the inductive and resonance effects can be visualized to better understand the net electronic impact on the aromatic ring.

Caption: Inductive withdrawal (-I) vs. Resonance donation (+R) of the -OCF3 group.

Quantitative Analysis of Electronic Effects

The electronic influence of the -OCF3 group can be quantified using various physicochemical parameters. These values are crucial for developing quantitative structure-activity relationships (QSAR) in drug design.

Table 1: Hammett and Swain-Lupton Electronic Parameters

This table summarizes the key electronic parameters for the -OCF3 group and provides a comparison with other common substituents. Hammett constants (σ) quantify the overall electron-withdrawing or -donating ability, while Field (F) and Resonance (R) parameters separate the inductive and resonance contributions.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Field (F) | Resonance (R) |

| -OCF₃ | 0.38 | 0.35 | 0.38 | -0.03 |

| -CF₃ | 0.43 | 0.54 | 0.38 | 0.16 |

| -OCH₃ | 0.12 | -0.27 | 0.26 | -0.53 |

| -Cl | 0.37 | 0.23 | 0.41 | -0.18 |

| -F | 0.34 | 0.06 | 0.43 | -0.37 |

| -NO₂ | 0.71 | 0.78 | 0.65 | 0.13 |

| -CN | 0.56 | 0.66 | 0.51 | 0.15 |

Data compiled from various sources, including Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Table 2: Impact on Acidity of Aromatic Compounds

The strong electron-withdrawing nature of the -OCF3 group significantly increases the acidity (lowers the pKa) of phenols and anilines, and to a lesser extent, benzoic acids.[2][6]

| Compound | Unsubstituted pKa | meta-OCF₃ pKa | para-OCF₃ pKa |

| Phenol | 9.95 | 9.08[8] | 9.38 |

| Anilinium ion | 4.60 | ~3.5 | ~3.7 |

| Benzoic Acid | 4.20 | 3.79 | 3.84 |

Note: pKa values can vary slightly depending on experimental conditions. Anilinium pKa values are estimated based on Hammett correlations.

Table 3: Key Physicochemical Properties

Beyond purely electronic effects, the -OCF3 group imparts high lipophilicity, a critical parameter for membrane permeability in drug candidates.

| Parameter | Value | Description |

| Hansch Lipophilicity (π) | +1.04[5][9] | Measures the hydrophobicity of the substituent. A positive value indicates it is more lipophilic than hydrogen. |

| Molar Refractivity (MR) | 12.38 | A measure of volume and polarizability. |

| Taft Steric Parameter (E_s) | -1.16 | Quantifies the steric bulk of the substituent. |

Experimental Protocols for Parameter Determination

The quantitative data presented are derived from well-established experimental and computational methods.

Protocol: Determination of Hammett Constants via pKa Measurement

Principle: This method relies on the Hammett equation, which provides a linear free-energy relationship between the rate or equilibrium constant of a reaction and the electronic properties of a substituent. The ionization of substituted benzoic acids is the standard reaction, for which the reaction constant (ρ) is defined as 1.

Methodology:

-

Synthesis: Synthesize a series of meta- and para-trifluoromethoxy-substituted benzoic acids. Purity must be confirmed by NMR, mass spectrometry, and melting point analysis.

-

Solution Preparation: Prepare stock solutions of the synthesized acids and a standardized base (e.g., 0.1 M NaOH, carbonate-free) in a consistent solvent system (e.g., 50% v/v ethanol/water).

-

Potentiometric Titration:

-

Calibrate a pH meter with standard buffers at the experimental temperature (e.g., 25 °C).

-

Titrate a known concentration of the substituted benzoic acid with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Generate a titration curve (pH vs. volume of NaOH added).

-

-

pKa Calculation: Determine the pKa from the titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, use graphical methods (e.g., Gran plot) or non-linear regression analysis of the curve.

-

Hammett Constant Calculation:

-

Determine the pKa of the unsubstituted benzoic acid (pKa₀) under identical conditions.

-

Calculate the Hammett constant (σ) using the equation: σ = pKa₀ - pKa

-

Caption: Experimental workflow for determining Hammett constants.

Protocol: Determination of F and R Parameters via ¹⁹F NMR Spectroscopy

Principle: The ¹⁹F NMR chemical shift of a substituted fluorobenzene is highly sensitive to the electronic environment created by a substituent at the para position. By measuring these shifts for a series of compounds with known F and R parameters, a correlation can be established to determine the parameters for a new substituent like -OCF3.

Methodology:

-

Synthesis: Synthesize p-(trifluoromethoxy)fluorobenzene.

-

NMR Sample Preparation: Prepare a dilute solution (~0.1 M) of the compound in a non-polar, aprotic solvent (e.g., cyclohexane or CCl₄) to minimize solvent effects. An internal reference standard may be used.

-

¹⁹F NMR Acquisition:

-

Acquire a high-resolution, proton-decoupled ¹⁹F NMR spectrum on a calibrated spectrometer.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Determine the chemical shift (δ) of the fluorine atom precisely.

-

Use the Taft-Topsom equation or a similar dual-substituent parameter (DSP) analysis to correlate the substituent-induced chemical shift (SCS) with the F and R parameters: SCS = ρ_F * F + ρ_R * R

-

Where ρ_F and ρ_R are empirically derived constants for the ¹⁹F NMR chemical shift in the chosen solvent system. By measuring the SCS for the -OCF3 group, and knowing ρ_F and ρ_R, the F and R values can be determined.

-

Protocol: Computational Analysis of Electronic Properties

Principle: Density Functional Theory (DFT) calculations can provide a detailed picture of the electron distribution in a molecule, offering a theoretical complement to experimental data.

Methodology:

-

Structure Generation: Build a 3D model of trifluoromethoxybenzene using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find the lowest energy conformation.

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

-

Analysis:

-

Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This will show regions of negative potential (red) on the fluorine atoms and the ortho/para positions of the ring, and positive potential (blue) near the hydrogens.

-

Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the charge distribution on each atom, providing a numerical measure of the inductive effect.

-

Molecular Orbital Analysis: Examine the HOMO and LUMO to understand how the -OCF3 group influences the frontier molecular orbitals, which are key to chemical reactivity.

-